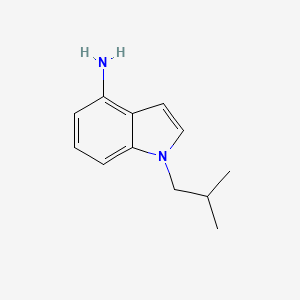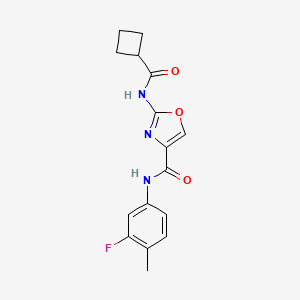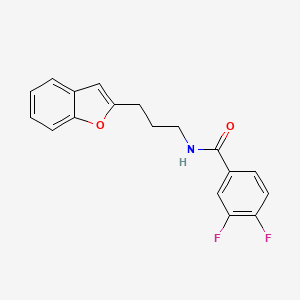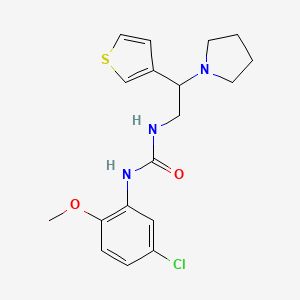
1-(2-methylpropyl)-1H-indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy may be used .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Medicine
“1-(2-methylpropyl)-1H-indol-4-amine” and its derivatives show promise in the development of therapeutic agents due to their molecular diversity and biological functions. They have been explored for their potential in treating various diseases, including cancer, inflammatory diseases, allergies, autoimmune diseases, and infections . The compounds exhibit a range of biological activities such as antibacterial, antifungal, antiviral, and antioxidant activities, which are crucial in the face of drug-resistant pathogens .
Biotechnology Research
In biotechnology, compounds like “1-(2-methylpropyl)-1H-indol-4-amine” are valuable for proteomics research. They serve as biochemicals that aid in understanding protein functions and interactions. Their structural diversity enables them to be used as building blocks for synthesizing complex molecules for research purposes .
Pharmacological Studies
The pharmacological properties of “1-(2-methylpropyl)-1H-indol-4-amine” derivatives are of significant interest. These compounds are studied for their interactions with biological systems, which can lead to the development of new drugs. They are analyzed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to ensure safety and efficacy .
Industrial Applications
Chemical compounds like “1-(2-methylpropyl)-1H-indol-4-amine” find applications in various industrial processes. They can be used as intermediates in the synthesis of other chemicals or as solvents due to their unique chemical properties. Their role in manufacturing processes highlights their importance in the chemical industry .
Environmental Applications
Environmental science research utilizes compounds such as “1-(2-methylpropyl)-1H-indol-4-amine” to understand and mitigate the impact of pollutants. These compounds can be part of studies focusing on the degradation of environmental contaminants, thus contributing to cleaner ecosystems and sustainable practices .
Agricultural Applications
In agriculture, “1-(2-methylpropyl)-1H-indol-4-amine” derivatives are explored for their role in crop protection. They are involved in studies related to plant secondary metabolites, which act as defense mechanisms against herbivores and pathogens, thereby promoting sustainable agricultural practices .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14/h3-7,9H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKXESNMFUEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-1H-indol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906387.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2906388.png)



![N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2906393.png)




![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2906405.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2906406.png)
![2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2906407.png)
![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)